MS39

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

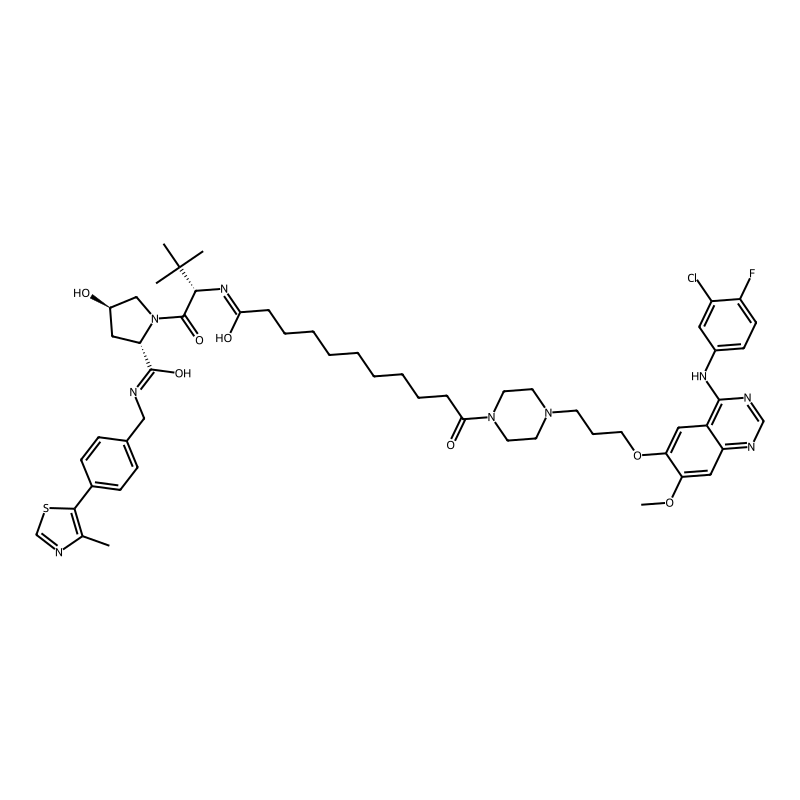

MS39 is a novel chemical compound identified as a selective degrader of mutant Epidermal Growth Factor Receptor (EGFR) through the recruitment of the von Hippel–Lindau E3 ligase. It represents a first-in-class approach in targeted protein degradation, particularly for cancer therapies targeting EGFR mutations prevalent in non-small cell lung cancer. MS39 has shown significant efficacy in inducing the degradation of mutant EGFR while sparing the wild-type variant, which is crucial for minimizing side effects associated with conventional therapies . The compound was developed using proteolysis-targeting chimera technology, which allows for the selective degradation of specific proteins within cells.

MS39 exhibits potent biological activity as an EGFR degrader, specifically targeting mutant variants found in various cancers. In vitro studies have demonstrated that MS39 effectively suppresses cell proliferation in cancer cell lines harboring these mutations, outperforming previous EGFR degraders such as PROTAC3. This selectivity is attributed to its mechanism of action, which relies on E3 ligase recruitment to promote targeted protein degradation rather than merely inhibiting receptor activity . Additionally, pharmacokinetic studies in mice indicate favorable bioavailability, supporting its potential for in vivo applications.

The synthesis of MS39 can be summarized in several steps:

- Nucleophilic Substitution: The reaction between FAAH-IN-2 and tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate produces an intermediate.

- Deprotection: This intermediate undergoes deprotection to facilitate further reactions.

- Amide Coupling: A series of amide-coupling reactions are performed with various dicarboxylic acids and other intermediates to construct the final compound .

This multi-step synthesis highlights the complexity and precision required to produce a compound with such specific biological activity.

MS39's primary application lies in cancer therapy, particularly for patients with EGFR-mutant non-small cell lung cancer. By selectively degrading the mutant form of EGFR, MS39 has the potential to provide a therapeutic advantage over traditional inhibitors that may affect both mutant and wild-type receptors . Additionally, its mechanism could be explored for broader applications in targeted protein degradation therapies across various oncological targets.

Interaction studies involving MS39 focus on its binding affinity and selectivity towards E3 ligases and target proteins. These studies reveal that MS39 preferentially interacts with the von Hippel–Lindau E3 ligase, facilitating the ubiquitination and subsequent degradation of mutant EGFR. Comparative analyses with other compounds such as MS154, which recruits cereblon instead, demonstrate the unique binding characteristics and efficacy profiles of MS39 .

Several compounds exhibit similarities to MS39 in terms of their mechanism or target specificity:

| Compound Name | Mechanism | Target | Unique Features |

|---|---|---|---|

| MS154 | E3 ligase recruitment | Mutant EGFR | Targets cereblon instead of von Hippel–Lindau |

| PROTAC3 | Protein degradation | Mutant EGFR | Earlier generation degrader with less selectivity |

| MS39N | Negative control | N/A | Does not bind E3 ligase; used as a control in studies |

| MS154N | Negative control | N/A | Similar role as MS39N but related to cereblon |

MS39 stands out due to its high selectivity for mutant EGFR while sparing wild-type variants, making it a promising candidate for targeted cancer therapies .